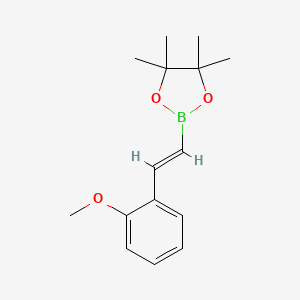

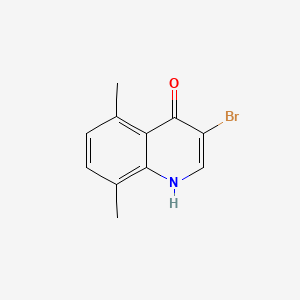

![molecular formula C11H9ClN2O2 B598888 (E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate CAS No. 1198098-49-5](/img/structure/B598888.png)

(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate

Descripción general

Descripción

“(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate” is a chemical compound. However, specific details about this compound are not readily available1. It’s worth noting that it contains a pyrrolo[2,3-c]pyridine core, which is a common structure in many bioactive molecules2.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate”. However, there are general methods for synthesizing pyrrolo[2,3-c]pyridine derivatives3.Molecular Structure Analysis

The molecular structure of “(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate” is not directly available. However, the compound contains a pyrrolo[2,3-c]pyridine core, which is a fused ring system with a five-membered ring (pyrrole) and a six-membered ring (pyridine)21.Chemical Reactions Analysis

Specific chemical reactions involving “(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate” are not available. However, pyrrolo[2,3-c]pyridine derivatives are known to participate in various chemical reactions3.Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate” are not directly available. However, a related compound, 5-Chloro-1H-pyrrolo[2,3-b]pyridine, is a solid with a molecular weight of 152.581.Aplicaciones Científicas De Investigación

-

Scientific Field: Diabetes Research

- Application Summary : Pyrrolo[2,3-d]pyrimidine-based analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .

- Methods of Application : In vitro antidiabetic analysis was conducted to evaluate the compounds’ antidiabetic action . Molecular docking of all compounds was performed with Bacillus paralicheniformis α-amylase enzyme .

- Results : Compounds 5b, 6c, 7a, and 7b demonstrated excellent antidiabetic action with IC50 values in the 0.252–0.281 mM range . These compounds also displayed binding affinity from −8.2 and −8.5 kcal/mol .

-

Scientific Field: Cancer Research

- Application Summary : A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed with potent activities against FGFR1, 2, and 3 . These compounds could potentially be used in cancer therapy .

- Methods of Application : The compounds were tested for their inhibitory activity against FGFR1, 2, and 3 . In vitro analysis was conducted to evaluate the compounds’ effect on breast cancer 4T1 cell proliferation and apoptosis .

- Results : Compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively . It also significantly inhibited the migration and invasion of 4T1 cells .

-

Scientific Field: Antidiabetic Drug Development

- Application Summary : Novel pyrrolo[2,3-d]pyrimidine-based analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .

- Methods of Application : In vitro antidiabetic analysis was conducted to evaluate the compounds’ antidiabetic action . Molecular docking of all compounds was performed with Bacillus paralicheniformis α-amylase enzyme .

- Results : Compounds 5b, 6c, 7a, and 7b demonstrated excellent antidiabetic action with IC50 values in the 0.252–0.281 mM range . These compounds also displayed binding affinity from −8.2 and −8.5 kcal/mol .

-

Scientific Field: Cancer Therapy

- Application Summary : A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed with potent activities against FGFR1, 2, and 3 . These compounds could potentially be used in cancer therapy .

- Methods of Application : The compounds were tested for their inhibitory activity against FGFR1, 2, and 3 . In vitro analysis was conducted to evaluate the compounds’ effect on breast cancer 4T1 cell proliferation and apoptosis .

- Results : Compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively . It also significantly inhibited the migration and invasion of 4T1 cells .

-

Scientific Field: Antidiabetic Drug Development

- Application Summary : Novel pyrrolo[2,3-d]pyrimidine-based analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .

- Methods of Application : In vitro antidiabetic analysis was conducted to evaluate the compounds’ antidiabetic action . Molecular docking of all compounds was performed with Bacillus paralicheniformis α-amylase enzyme .

- Results : Compounds 5b, 6c, 7a, and 7b demonstrated excellent antidiabetic action with IC50 values in the 0.252–0.281 mM range . These compounds also displayed binding affinity from −8.2 and −8.5 kcal/mol .

-

Scientific Field: Cancer Therapy

- Application Summary : A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed with potent activities against FGFR1, 2, and 3 . These compounds could potentially be used in cancer therapy .

- Methods of Application : The compounds were tested for their inhibitory activity against FGFR1, 2, and 3 . In vitro analysis was conducted to evaluate the compounds’ effect on breast cancer 4T1 cell proliferation and apoptosis .

- Results : Compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively . It also significantly inhibited the migration and invasion of 4T1 cells .

Safety And Hazards

The safety and hazards of “(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate” are not directly available. However, related compounds can pose hazards, such as acute toxicity and eye irritation4.

Direcciones Futuras

The future directions of research on “(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate” are not specified. However, pyrrolo[2,3-c]pyridine derivatives have potential for development into antidiabetic drugs2. Furthermore, a related compound has been granted orphan designation for the treatment of tenosynovial giant cell tumour5.

Propiedades

IUPAC Name |

methyl (E)-3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-16-9(15)3-2-8-6-7-4-5-13-10(7)11(12)14-8/h2-6,13H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIDAOSLDRZLPL-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=NC(=C2C(=C1)C=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=NC(=C2C(=C1)C=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673634 | |

| Record name | Methyl (2E)-3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate | |

CAS RN |

1198098-49-5 | |

| Record name | Methyl (2E)-3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B598810.png)

![6-Methyl-1,5-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B598812.png)

![7-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B598813.png)

![(2R,5R)-1-{[(2R,5R)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate](/img/structure/B598822.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one 4-methylbenzenesulfonate](/img/structure/B598824.png)

![(4,4-Bis(2-dodecylphenyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B598826.png)